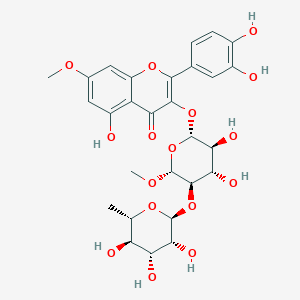

Rhamnetin-O(3)-neohesperidoside

描述

马来酸舒尼替尼是一种小分子多靶点受体酪氨酸激酶抑制剂。它主要用于治疗肾细胞癌和伊马替尼耐药的胃肠道间质瘤。 该化合物因其通过靶向多种受体酪氨酸激酶(包括血小板衍生生长因子受体和血管内皮生长因子受体)抑制细胞信号传导的能力而闻名 .

准备方法

马来酸舒尼替尼的合成涉及几个关键步骤。该过程从乙酰乙酸乙酯、4-氟苯胺和N1,N1-二乙基乙烷-1,2-二胺等市售原料开始。每个反应步骤的最佳条件包括环化、水解、脱羧、甲酰化和缩合。 使用最佳合成工艺,舒尼替尼及其盐的总收率分别约为67.3%和40.0% . 工业生产方法通常涉及将吲哚中间体与甲酰胺中间体缩合,使用甲基异丁基酮等溶剂 .

化学反应分析

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway, particularly under acidic or enzymatic conditions.

-

Acidic Hydrolysis :

In acidic environments (e.g., HCl, pH 2–3), the glycosidic bond between rhamnetin and the neohesperidoside disaccharide (rhamnose and glucose) cleaves, yielding rhamnetin aglycone and free sugars. This reaction is temperature-dependent, with optimal cleavage observed at 80°C for 2 hours . Reaction Scheme : -

Enzymatic Hydrolysis :

β-Glucosidase enzymes selectively hydrolyze the glucose moiety, forming rhamnetin-3-O-rhamnoside . This reaction is critical in metabolic studies, as it mimics intestinal processing.

Oxidative Degradation

Exposure to oxidizing agents (e.g., HO, O) or reactive oxygen species (ROS) induces oxidative breakdown:

-

ROS-Mediated Oxidation :

In vitro studies show that hydroxyl radicals (- OH) attack the catechol group on the B-ring of rhamnetin, forming quinone intermediates and subsequent polymerization products . Antioxidant assays confirm this pathway by measuring reduced radical scavenging capacity after oxidation . -

Photochemical Oxidation :

UV irradiation (λ = 254 nm) in methanol generates demethylated derivatives (e.g., quercetin glycosides) via cleavage of the methoxy group on the aglycone.

Thermal Decomposition

Heating above 100°C leads to thermal degradation, with distinct pathways observed:

| Condition | Products Identified | Mechanism |

|---|---|---|

| Dry heat (120°C, 30 min) | Isorhamnetin, Kaempferol | Glycosidic bond cleavage |

| Aqueous heat (100°C, 1 hr) | Rhamnetin, Neohesperidose, Polymerized aglycones | Hydrolysis + oxidative coupling |

Thermogravimetric analysis (TGA) reveals a decomposition onset at 180°C, with a mass loss of 60% by 250°C .

Enzymatic Modifications

Specific enzymes alter the glycosylation pattern or aglycone structure:

-

Glycosyltransferase Activity :

UGT707B1 (a glucosyltransferase) catalyzes the transfer of glucose to rhamnetin aglycone, forming rhamnetin-3-O-glucoside in plant systems . -

Methyltransferase Reactions :

In synthetic studies, methyltransferases introduce methoxy groups to the aglycone, producing derivatives like isorhamnetin-3-O-neohesperidoside .

Stability Under Environmental Conditions

Stability studies highlight its sensitivity to pH, light, and temperature:

| Factor | Condition | Degradation Rate | Major Products |

|---|---|---|---|

| pH | pH 2.0 (acidic) | 90% in 2 hrs | Rhamnetin, Sugars |

| pH | pH 7.4 (neutral) | 20% in 24 hrs | Partial glycoside hydrolysis |

| Light | UV exposure (8 hrs) | 70% degradation | Demethylated derivatives |

| Temperature | 4°C (dark) | <5% in 1 month | Stable |

Synthetic and Biotransformation Pathways

Synthetic routes and biotransformation studies reveal key reaction steps:

-

Chemical Glycosylation :

Rhamnetin aglycone is reacted with peracetylated neohesperidose under Koenigs-Knorr conditions, yielding a 65% product . -

Microbial Biotransformation :

Aspergillus niger cultures convert rhamnetin-O(3)-neohesperidoside into rhamnetin-3-O-glucuronide via UDP-glucuronosyltransferases .

Interaction with Metal Ions

Chelation with transition metals (Fe, Cu) alters stability and reactivity:

科学研究应用

Antioxidant Properties

Rhamnetin-O(3)-neohesperidoside exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Studies have shown that flavonoids can scavenge free radicals and enhance the body’s antioxidant defense mechanisms. For instance, a comparative study highlighted its efficacy alongside other flavonoids in reducing oxidative damage in cellular models .

Antigenotoxic Effects

Research indicates that this compound possesses antigenotoxic properties, which may protect against DNA damage induced by various genotoxic agents. A study demonstrated that this compound could reduce the frequency of micronuclei in cells exposed to harmful substances, suggesting its potential role in cancer prevention .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases . This property makes it a candidate for therapeutic applications in conditions such as arthritis and asthma.

Pharmacokinetics

Recent pharmacokinetic studies have focused on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Techniques such as LC-MS/MS have been employed to analyze its bioavailability and metabolic pathways in vivo, providing insights into its therapeutic potential and safety profile .

Nutraceuticals

This compound is being explored as a functional ingredient in nutraceuticals due to its health-promoting properties. Its incorporation into dietary supplements could enhance the nutritional profile and provide additional health benefits to consumers .

Natural Preservative

The antioxidant properties of this compound make it a promising candidate for use as a natural preservative in food products. By preventing lipid oxidation and microbial growth, it can extend the shelf life of various food items while maintaining their quality .

Skin Health

In cosmetic formulations, this compound is valued for its skin-protective effects. Its antioxidant and anti-inflammatory properties can help mitigate skin damage caused by UV radiation and pollution, making it an attractive ingredient in skincare products aimed at promoting skin health .

Anti-aging Formulations

The compound's ability to scavenge free radicals contributes to its potential use in anti-aging products. By reducing oxidative stress on skin cells, it may help maintain skin elasticity and reduce the appearance of wrinkles .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmacology | Antioxidant Activity | Effective at scavenging free radicals |

| Antigenotoxic Effects | Reduces DNA damage frequency | |

| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokine production | |

| Pharmacokinetics | Analyzed using LC-MS/MS for ADME profiling | |

| Food Science | Nutraceuticals | Enhances nutritional profile |

| Natural Preservative | Prevents lipid oxidation and microbial growth | |

| Cosmetic Applications | Skin Health | Protects against UV damage |

| Anti-aging Formulations | Reduces oxidative stress on skin |

Case Study 1: Antioxidant Efficacy

A study conducted on various flavonoids demonstrated that this compound showed superior antioxidant activity compared to other compounds tested, highlighting its potential application in health supplements aimed at combating oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments revealed that this compound significantly reduced levels of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as a therapeutic agent for inflammatory conditions.

Case Study 3: Cosmetic Formulation Development

A formulation containing this compound was developed for skincare products aimed at reducing signs of aging. Clinical trials indicated improved skin hydration and elasticity among participants after regular use over eight weeks.

作用机制

马来酸舒尼替尼通过抑制多种受体酪氨酸激酶发挥作用,这些激酶与肿瘤生长、病理性血管生成和癌症的转移进展有关。 它靶向血小板衍生生长因子受体、血管内皮生长因子受体、干细胞因子受体、Fms样酪氨酸激酶-3、集落刺激因子受体1型和神经生长因子受体 . 通过抑制这些受体,马来酸舒尼替尼破坏了促进肿瘤生长和血管生成的细胞信号通路 .

相似化合物的比较

马来酸舒尼替尼通常与其他受体酪氨酸激酶抑制剂(如甲磺酸伊马替尼、索拉非尼和帕唑帕尼)进行比较。 与主要靶向BCR-ABL酪氨酸激酶的甲磺酸伊马替尼不同,马来酸舒尼替尼具有更广泛的靶标,包括血小板衍生生长因子受体和血管内皮生长因子受体 . 索拉非尼和帕唑帕尼也靶向多种受体酪氨酸激酶,但马来酸舒尼替尼在抑制更广泛的激酶方面独树一帜,使其成为治疗不同类型癌症的多功能选择 .

属性

CAS 编号 |

101330-77-2 |

|---|---|

分子式 |

C28H32O16 |

分子量 |

624.5 g/mol |

IUPAC 名称 |

3-[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-methoxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |

InChI |

InChI=1S/C28H32O16/c1-9-17(32)19(34)21(36)26(40-9)43-25-20(35)22(37)27(44-28(25)39-3)42-24-18(33)16-14(31)7-11(38-2)8-15(16)41-23(24)10-4-5-12(29)13(30)6-10/h4-9,17,19-22,25-32,34-37H,1-3H3/t9-,17-,19+,20-,21+,22-,25+,26-,27-,28+/m0/s1 |

InChI 键 |

BDQAVVLZKLFTIK-KCYUVNIVSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |

Key on ui other cas no. |

101330-77-2 |

同义词 |

hamnetin-3-O-neohesperidoside rhamnetin-O(3)-neohesperidoside |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。